Eugenodilol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29NO5/c1-4-7-17-10-11-21(22(14-17)26-3)28-16-18(24)15-23-12-13-27-20-9-6-5-8-19(20)25-2/h4-6,8-11,14,18,23-24H,1,7,12-13,15-16H2,2-3H3 |
InChI Key |
NWFVEPJYORHHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=C(C=C2)CC=C)OC)O |
Synonyms |
eugenodilol |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Eugenodilol
Synthetic Pathways for Eugenodilol
The synthesis of this compound originates from eugenol (B1671780), a naturally occurring phenolic compound. scielo.br Eugenol serves as a versatile starting material in the search for new drugs through chemical synthesis. scielo.br The structural modification of eugenol is a key strategy in developing new therapeutic agents. portico.org
The general synthetic approach involves the modification of the propenyl group and the introduction of an amino alcohol side chain to the phenolic oxygen of the eugenol core. This transformation is typically achieved through a multi-step synthesis. While specific, detailed step-by-step pathways for this compound are not extensively documented in the provided results, the synthesis of similar aryloxyalkylamine compounds often involves the reaction of a phenol (B47542) with an epoxide, followed by the reaction with an amine.
A plausible synthetic route, based on general chemical principles for this class of compounds, could involve:
Protection of the phenolic hydroxyl group of eugenol: This step may be necessary to prevent unwanted side reactions in subsequent steps.
Modification of the allyl group: The allyl group of eugenol could be isomerized or otherwise modified to achieve the desired substitution pattern.
Introduction of the side chain: This can be accomplished by reacting the phenolic precursor with an appropriate epoxide, such as epichlorohydrin, followed by the opening of the epoxide ring with a suitable amine.
Deprotection: Removal of any protecting groups to yield the final this compound molecule.
Design and Development of this compound Analogs
The development of this compound analogs is driven by the desire to explore the structure-activity relationships and to potentially discover compounds with improved pharmacological profiles. portico.org The modification of the eugenol structure has been a fruitful area of research, leading to various derivatives with a range of biological activities. scielo.br
Key strategies in the design of this compound analogs include:
Modification of the Aryloxypropanolamine Moiety: The core structure of many beta-blockers, including this compound, is an aryloxypropanolamine. Modifications to the aromatic ring, the propanolamine (B44665) side chain, and the amine substituent can all lead to changes in activity and selectivity.
Alterations to the Eugenol Core: Changes to the methoxy (B1213986) and allyl groups on the benzene (B151609) ring of the original eugenol molecule can influence the compound's properties. For instance, the development of isoeugenolol involved modifications to the eugenol structure. scielo.br
Introduction of Different Functional Groups: The introduction of various functional groups can alter the pharmacokinetic and pharmacodynamic properties of the resulting analogs.
Research has led to the synthesis of various analogs, although specific examples and their detailed pharmacological evaluations are not extensively provided in the search results. The overarching goal of these efforts is to generate new chemical entities with potentially enhanced therapeutic benefits. portico.org
Pharmacological Profile and Adrenoceptor Interaction Dynamics of Eugenodilol
Quantitative Receptor Binding Studies (e.g., [3H]CGP-12177, [3H]prazosin)
To further elucidate the binding characteristics of Eugenodilol, radioligand binding assays were performed using specific radiolabeled ligands. nih.gov [3H]CGP-12177, a ligand that binds to β1- and β2-adrenoceptors, and [3H]prazosin, which binds to α1-adrenoceptors, were utilized. nih.govrevvity.comrevvity.com
The affinity of this compound is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. The Ki values for this compound binding to rat ventricle and lung membranes, using [3H]CGP-12177, were 9.72 nM and 48.29 nM, respectively. nih.gov The value for [3H]prazosin binding to rat brain membrane was 38.72 nM. nih.gov
Table 2: Ki Values of this compound from Radioligand Binding Assays
| Radioligand | Tissue | Receptor Target | Ki (nM) |
| [3H]CGP-12177 | Rat Ventricle | β1-adrenoceptor | 9.72 |
| [3H]CGP-12177 | Rat Lung | β2-adrenoceptor | 48.29 |
| [3H]prazosin | Rat Brain | α1-adrenoceptor | 38.72 |
These results confirm the α/β-adrenoceptor-blocking activities of this compound observed in functional studies. nih.gov
Beta-Adrenoceptor Subtype Antagonism (β1, β2, β3)
Competitive Binding Profile of this compound
Competitive binding studies reveal how a compound competes with a known radioligand for a specific receptor site. The results from these assays for this compound confirm its antagonistic properties at both alpha and beta-adrenoceptors. nih.gov The ability of this compound to displace [3H]CGP-12177 and [3H]prazosin from their respective binding sites in a concentration-dependent manner underscores its competitive antagonism. nih.gov
Functional Receptor Modulation by Eugenodilol
Agonistic Activities (e.g., β2-adrenoceptor agonist-associated vasorelaxation)
This compound demonstrates weak agonist activity specifically at the β2-adrenoceptor, which is associated with vasorelaxant effects. nih.govwikipedia.org In in-vitro studies, this compound induced cumulative, dose-dependent relaxation responses in isolated guinea pig tracheal strips. nih.govresearchgate.net This intrinsic sympathomimetic activity is a key characteristic of its "third-generation" classification.
The mechanism behind this vasorelaxation was confirmed to be mediated by β2-adrenoceptors. The relaxation effects produced by this compound were competitively antagonized by the administration of ICI 118,551, a highly selective β2-adrenoceptor antagonist. nih.govresearchgate.net This finding substantiates that this compound's vasorelaxant properties are a direct result of its partial agonism at β2-adrenergic receptors.
Table 1: Agonistic Activity of this compound
| Tissue Model | Observed Effect | Mechanistic Confirmation | Citation |
|---|---|---|---|
| Isolated Guinea Pig Tracheal Strips | Cumulative relaxation responses | Effect was competitively antagonized by the selective β2-adrenoceptor antagonist, ICI 118,551. | nih.govresearchgate.net |
Antagonistic Potency Against Agonist-Induced Responses
In addition to its partial agonist activity, this compound possesses significant antagonistic properties at both alpha and beta-adrenoceptors. It acts as a nonselective beta-blocker, effectively inhibiting the actions of agonists like isoproterenol (B85558). nih.gov
In functional in-vitro studies using isolated guinea pig tissues, this compound competitively antagonized the positive inotropic (force of contraction) and chronotropic (heart rate) effects induced by (-)-isoproterenol. nih.gov Its antagonistic potency has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's dose-response curve. The determined pA2 values indicate its affinity for different adrenoceptors. nih.govslideshare.net
Furthermore, this compound demonstrates blocking activity at α1-adrenoceptors. wikipedia.orgscialert.net It was shown to inhibit the pressor effects (increase in blood pressure) induced by the α-agonist phenylephrine. nih.gov The pA2 value for this alpha-blocking action was found to be comparable to that of labetalol (B1674207), another mixed α/β-adrenoceptor antagonist. nih.govresearchgate.net
Radioligand binding assays have corroborated these functional findings, providing quantitative data on the binding affinity (Ki) of this compound to different adrenoceptor subtypes. nih.gov
Table 2: Antagonistic Potency of this compound (pA2 Values)
| Tissue | Receptor Type | Agonist Used | pA2 Value (Mean ± SEM) | Citation |
|---|---|---|---|---|
| Guinea Pig Right Atria | β1-adrenoceptor | (-)-Isoproterenol | 7.88 ± 0.12 | nih.govresearchgate.net |
| Guinea Pig Left Atria | β1-adrenoceptor | (-)-Isoproterenol | 7.52 ± 0.05 | nih.govresearchgate.net |
| Guinea Pig Trachea | β2-adrenoceptor | (-)-Isoproterenol | 7.33 ± 0.15 | nih.govresearchgate.net |
| Rat Thoracic Aorta | α1-adrenoceptor | Phenylephrine | 7.05 ± 0.25 | nih.govresearchgate.net |
Table 3: Binding Affinity of this compound (Ki Values) from Radioligand Assays
| Tissue Preparation | Primary Receptor Type | Radioligand | Ki Value (nM) | Citation |
|---|---|---|---|---|
| Rat Ventricle Membranes | β1-adrenoceptor | [3H]CGP-12177 | 9.72 | nih.gov |
| Rat Lung Membranes | β2-adrenoceptor | [3H]CGP-12177 | 48.29 | nih.gov |
| Rat Brain Membrane | α1-adrenoceptor | [3H]Prazosin | 38.72 | nih.gov |
Mentioned Chemical Compounds
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Eugenol (B1671780) |
| (-)-Isoproterenol |
| Phenylephrine |
| ICI 118,551 |
| Labetalol |
| [3H]CGP-12177 |
Modulation of Ionic Channels by this compound and its Derivatives
This compound and its parent compound, eugenol, have been shown to interact with several types of ion channels, which are critical for cellular excitability and signaling.
Voltage-Dependent Calcium Channel Blocking Effects
While direct and extensive research specifically on this compound's effect on voltage-dependent calcium channels is limited, studies on its parent compound, eugenol, provide valuable insights. Eugenol has been observed to diminish L-type Ca2+ currents, particularly at higher concentrations. researchgate.net This action is significant as voltage-dependent calcium channels are crucial for processes such as the excitation-contraction coupling in muscle tissues and neurotransmitter release. uniprot.org The influx of calcium through these channels acts as a second messenger, triggering a cascade of intracellular events. nih.gov Given that this compound is a derivative of eugenol, it is plausible that it may share some of these calcium channel modulating properties, although further specific investigation is required to confirm the extent and nature of this activity.
Effects on Sodium Channels (e.g., Non-Inactivating Sodium Currents)
Research has specifically investigated the effect of this compound on non-inactivating sodium currents (INa(NI)). These persistent currents play a role in setting the resting membrane potential and in conditions of neuronal hyperexcitability. numberanalytics.com A comparative study demonstrated that this compound, along with eugenol and eugenolol, has an effect on these non-inactivating sodium currents in differentiated NG108-15 neuronal cells. researchgate.net
The parent compound, eugenol, has been shown to depress both the transient and late components of the sodium current (INa) in neurons. It enhances the inactivation of the sodium channel and specifically suppresses the non-inactivating sodium current. researchgate.net This inhibitory action on sodium currents is a key mechanism in reducing neuronal excitability.
Table 1: Investigated Effects of this compound and Related Compounds on Non-Inactivating Sodium Currents (INa(NI))
| Compound | Cell Line | Effect on INa(NI) | Reference |
| This compound | NG108-15 neuronal cells | Modulatory effect observed | researchgate.net |
| Eugenol | NG108-15 neuronal cells | Suppression | researchgate.net |
| Eugenolol | NG108-15 neuronal cells | Modulatory effect observed | researchgate.net |
Note: This table is based on a figure description from the cited research, indicating an observed effect. Detailed quantitative data for this compound was not provided in the source.
Influence on Potassium Channels (e.g., Delayed Rectifier K+ Currents)
Similar to the case with calcium channels, direct data on this compound's interaction with potassium channels is sparse. However, studies on eugenol indicate an influence on delayed rectifier K+ currents (IK(DR)). At higher concentrations, eugenol has been found to diminish these currents in NG108-15 cells. researchgate.net Delayed rectifier potassium channels are fundamental in the repolarization phase of the action potential, helping to restore the resting membrane potential after depolarization. The modulation of these channels can therefore significantly impact the firing frequency and duration of action potentials. The potential for this compound to exert similar effects, due to its structural relationship with eugenol, warrants further investigation.
Intracellular Signaling Pathway Perturbations by this compound
This compound's mechanism of action also involves the perturbation of key intracellular signaling pathways, which are central to its pharmacological effects.
Adenylyl Cyclase-cAMP Pathway Modulation
A significant aspect of this compound's pharmacology is its activity as a β2-adrenoceptor agonist, which is associated with its vasorelaxant properties. jacc.org The β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase. cvpharmacology.comnucleos.com
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org cAMP then acts as a second messenger, activating protein kinase A (PKA). slideshare.net PKA proceeds to phosphorylate various downstream target proteins, leading to a cellular response. nih.govnih.gov In the context of vascular smooth muscle, this cascade ultimately results in relaxation. cvpharmacology.com Therefore, the β2-adrenoceptor agonist activity of this compound directly implicates its modulation of the adenylyl cyclase-cAMP pathway as a core component of its mechanism of action.
Table 2: Postulated Cascade of this compound's Action via the Adenylyl Cyclase-cAMP Pathway
| Step | Component | Action | Consequence |
| 1 | This compound | Binds to and activates β2-adrenoceptors | Initiation of signal transduction |
| 2 | Adenylyl Cyclase | Is stimulated by the activated G-protein | Production of cAMP from ATP |
| 3 | cyclic AMP (cAMP) | Levels increase within the cell | Acts as a second messenger |
| 4 | Protein Kinase A (PKA) | Is activated by cAMP | Phosphorylation of target proteins |
| 5 | Cellular Response | e.g., in vascular smooth muscle | Relaxation |
Other Second Messenger System Interactions
Currently, there is a lack of specific published research detailing the direct interactions of this compound with other major second messenger systems, such as the inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) pathway. This pathway is typically initiated by the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. nih.gov IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C. nih.gov While eugenol has been shown to affect calcium currents, a direct link between this compound and the IP3-DAG pathway has not been established in the available literature. Further research is necessary to explore these potential interactions and to fully elucidate the complete signaling profile of this compound.
Direct Effects of this compound on Vascular Smooth Muscle Physiology
Vasorelaxant Mechanisms
This compound elicits vasorelaxation primarily through its antagonist activity at α1-adrenoceptors. scialert.netcdnsciencepub.com This blockade counteracts the vasoconstrictive effects of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. wikipedia.org The vasorelaxant properties of this compound are also attributed to its ability to inhibit the influx of calcium through voltage-operated calcium channels in the vascular smooth muscle cells. cvphysiology.com A reduction in intracellular calcium concentration leads to the relaxation of the muscle and subsequent vasodilation. cvphysiology.com Research has shown that this compound's vasorelaxant activity is also associated with β2-adrenoceptor agonism. jacc.orgscielo.br
Interference with Contraction Pathways
This compound interferes with the signaling pathways that lead to vascular smooth muscle contraction. genome.jp Its primary mechanism of interference is the blockade of α1-adrenoceptors, which prevents the binding of agonists like norepinephrine. scialert.netcdnsciencepub.com This action inhibits the downstream signaling cascade that results in vasoconstriction. genome.jp
Contraction of vascular smooth muscle is initiated by an increase in intracellular calcium, which can be triggered by electrical, chemical, or mechanical stimuli. cvphysiology.com This increase in calcium allows it to bind to calmodulin, which then activates myosin light chain kinase (MLCK). cvphysiology.comnih.gov MLCK phosphorylates the myosin light chains, leading to the interaction of myosin and actin and resulting in muscle contraction. cvphysiology.comnih.gov this compound's ability to block calcium influx directly reduces the availability of intracellular calcium, thereby interfering with this contraction pathway. cvphysiology.com
Table 1: Mechanisms of this compound on Vascular Smooth Muscle
| Mechanism | Effect | Consequence |
|---|---|---|
| α1-Adrenoceptor Blockade | Inhibits norepinephrine-induced vasoconstriction. scialert.netcdnsciencepub.com | Vasodilation |
| β2-Adrenoceptor Agonism | Promotes vasorelaxation. jacc.orgscielo.br | Vasodilation |
| Calcium Channel Blockade | Inhibits calcium influx into smooth muscle cells. cvphysiology.com | Reduced muscle contraction and vasodilation. |
This compound Influence on Myocardial Cell Function
Inotropic and Chronotropic Modulations
This compound exerts both negative inotropic and negative chronotropic effects on the heart. simplenursing.comnih.gov A negative inotropic effect refers to a decrease in the force of myocardial contraction, while a negative chronotropic effect signifies a reduction in heart rate. simplenursing.comnih.gov These effects are primarily due to the blockade of β1-adrenoceptors in the heart. scialert.net
By antagonizing these receptors, this compound counteracts the stimulatory effects of catecholamines such as norepinephrine and epinephrine, which typically increase heart rate and contractility. nih.gov Positive inotropes work by increasing the amount of intracellular calcium available for the contractile proteins or by enhancing the sensitivity of these proteins to calcium. msdvetmanual.com this compound's β-blocking action has the opposite effect.
Table 2: Inotropic and Chronotropic Effects of this compound
| Effect | Mechanism | Result |
|---|---|---|
| Negative Inotropy | Blockade of β1-adrenoceptors, reducing the force of contraction. scialert.netsimplenursing.com | Decreased myocardial contractility. |
| Negative Chronotropy | Blockade of β1-adrenoceptors in the SA node, slowing the heart's pacemaker. scialert.netsimplenursing.com | Decreased heart rate. |
Electrophysiological Effects on Cardiac Tissues
The electrophysiological properties of this compound are a direct consequence of its β-blocking activity. msdmanuals.com It can affect the electrical conduction system of the heart, which is responsible for the coordinated contraction of the atria and ventricles. frontiersin.org Specifically, β-blockers can slow conduction velocity and prolong the refractory period, particularly in the atrioventricular (AV) node. msdmanuals.com
This modulation of the heart's electrical activity is achieved by altering the function of ion channels within the cardiac cells. nih.gov By blocking β1-adrenoceptors, this compound can influence the currents of ions like calcium and potassium, which are fundamental to the generation and propagation of the cardiac action potential. nih.govcvphysiology.com These actions contribute to the negative chronotropic and inotropic effects of the compound. msdmanuals.com
Preclinical Pharmacodynamic Investigations of Eugenodilol
In Vitro Pharmacodynamic Efficacy of Eugenodilol
The in vitro pharmacodynamic profile of this compound has been characterized through studies on isolated tissues and receptor binding assays.
Studies on Isolated Organ Preparations (e.g., Guinea Pig Atria, Trachea, Rat Thoracic Aorta)
Research on isolated guinea pig and rat tissues reveals that this compound possesses nonselective beta-adrenoceptor and alpha-adrenoceptor blocking activities. nih.gov
In isolated guinea pig preparations, this compound was shown to be a competitive antagonist of (-)-isoproterenol. This was observed through the concentration-dependent inhibition of the positive inotropic effects in the left atria, chronotropic effects in the right atria, and relaxation responses in the trachea. nih.gov The potency of this compound as a beta-blocker, expressed by its pA2 value (a measure of antagonist affinity), indicated a nonselective profile across different beta-adrenoceptor subtypes. nih.gov
Specifically, the pA2 values were determined to be 7.88 for the right atria and 7.52 for the left atria. nih.gov In the guinea pig trachea, the pA2 value was 7.33. nih.gov
Further investigation into its vasorelaxant properties was conducted on isolated rat thoracic aorta. In these experiments, this compound antagonized the pressor effects induced by phenylephrine (B352888). nih.gov The pA2 value for its alpha-adrenoceptor blockade in the thoracic aorta was found to be 7.05. nih.gov
Interestingly, this compound also demonstrated a direct relaxation effect on isolated guinea pig tracheal strips. This relaxation was competitively antagonized by ICI 118,551, a selective β2-adrenoceptor antagonist, suggesting that this compound has a weak sympathomimetic activity at β2-adrenoceptors. nih.gov
| Tissue Preparation | Species | Effect Observed | pA2 Value | Reference |
|---|---|---|---|---|
| Right Atria | Guinea Pig | Competitive antagonism of (-)-isoproterenol (Chronotropic effect) | 7.88 ± 0.12 | nih.gov |
| Left Atria | Guinea Pig | Competitive antagonism of (-)-isoproterenol (Inotropic effect) | 7.52 ± 0.05 | nih.gov |
| Trachea | Guinea Pig | Competitive antagonism of (-)-isoproterenol (Relaxation response) | 7.33 ± 0.15 | nih.gov |
| Thoracic Aorta | Rat | Competitive antagonism of phenylephrine (α-adrenoceptor blockade) | 7.05 ± 0.25 | nih.gov |
Cell Line-Based Functional Assays (e.g., Neuronal Cell Models)
Based on a thorough review of the available scientific literature, there are no published studies detailing the functional effects of this compound in cell line-based assays, including neuronal cell models. However, radioligand binding assays have been performed on tissue homogenates to confirm receptor affinity. In these assays, the inhibitory constant (Ki) of this compound for [3H]prazosin binding to rat brain membrane was 38.72 nM, confirming its α-adrenoceptor blocking activity. nih.gov
In Vivo Pharmacodynamic Efficacy of this compound in Animal Models
In vivo studies in rodent models have been conducted to assess the cardiovascular effects of this compound.
Cardiovascular Responses in Rodent Models (e.g., Hypotensive and Bradycardic Effects)
In studies involving pentobarbital-anesthetized Wistar rats, intravenous administration of this compound resulted in immediate, dose-dependent hypotensive (a decrease in blood pressure) and bradycardic (a decrease in heart rate) responses. nih.gov Furthermore, this compound was shown to inhibit the tachycardia (increased heart rate) induced by (-)-isoproterenol and the arterial pressor effects caused by phenylephrine, which is consistent with its in vitro beta- and alpha-adrenoceptor blocking activities. nih.gov
| Animal Model | Effect Observed | Inducing Agent Inhibited | Reference |
|---|---|---|---|
| Pentobarbital-anesthetized Wistar Rat | Dose-dependent hypotension | Phenylephrine | nih.gov |
| Pentobarbital-anesthetized Wistar Rat | Dose-dependent bradycardia | (-)-Isoproterenol | nih.gov |
Assessment of Vasorelaxant Activity in Animal Models
The vasorelaxant activity of this compound is a key feature identified in preclinical studies. nih.gov This effect is attributed to a dual mechanism. The primary mechanism is the blockade of α1-adrenoceptors on vascular smooth muscle, which prevents vasoconstriction induced by agonists like phenylephrine. nih.gov Additionally, the compound exhibits a weak intrinsic sympathomimetic activity at β2-adrenoceptors, which can contribute to vasorelaxation. nih.gov This combination of α1-blockade and partial β2-agonism is characteristic of third-generation beta-blockers with vasodilating properties. nih.gov
Preclinical Models of Organ-Specific Dysfunction (e.g., Cardiac Hypertrophy Models)
Following a comprehensive review of published scientific literature, no studies were found that investigated the effects of this compound in preclinical animal models of organ-specific dysfunction, such as cardiac hypertrophy.
Comparative Pharmacodynamic Analysis of this compound
This compound is a third-generation adrenoceptor antagonist derived from eugenol (B1671780), a naturally occurring phenolic compound. nih.gov Preclinical investigations have established that this compound possesses a dual mechanism of action, functioning as both an alpha- and a non-selective beta-adrenoceptor blocker. nih.govnih.gov This profile is characteristic of certain vasodilating beta-blockers, which achieve blood pressure reduction through both cardiac beta-receptor blockade and vascular alpha-receptor blockade. wikipedia.orgdrugs.com Furthermore, this compound has been noted to have a weak sympathomimetic activity at beta-2 adrenoceptors. nih.gov
Comparisons with Established Alpha/Beta-Adrenoceptor Blockers
The pharmacodynamic profile of this compound invites comparison with established dual-acting adrenergic antagonists such as labetalol (B1674207) and carvedilol (B1668590), as well as the archetypal non-selective beta-blocker, propranolol (B1214883).
In functional in vitro studies using thoracic aorta preparations, this compound demonstrated competitive antagonism at alpha-adrenoceptors. Its potency, expressed as a pA2 value (a logarithmic measure of antagonist potency), was found to be 7.05. nih.gov This is comparable to labetalol, which exhibited a pA2 value of 6.87 in the same study, suggesting a similar magnitude of alpha-blocking activity between the two compounds in this specific assay. nih.gov Labetalol itself is a competitive antagonist at both alpha-1 and non-selective beta-receptors. wikipedia.orgdrugs.com
Carvedilol is another established dual-acting agent that antagonizes alpha-1, beta-1, and beta-2 adrenoceptors. drugbank.comwikipedia.org While direct comparative studies using identical assays for all three drugs are limited, analysis of their receptor binding affinities (Ki) and functional antagonist potencies (pA2) from various preclinical models provides a basis for comparison. This compound, like carvedilol and labetalol, combines non-selective beta-blockade with alpha-1 antagonism. nih.govdrugs.comdrugbank.com This contrasts with propranolol, which is a potent non-selective beta-blocker but lacks significant alpha-blocking properties. nih.govpsnnjp.org
The following table summarizes the antagonist potencies of this compound and key comparators at different adrenergic receptors based on available preclinical data.
| Compound | Receptor Target | Antagonist Potency (pA2) | Binding Affinity (Ki in nM) | Reference Tissue/Model |
|---|---|---|---|---|
| This compound | α1-Adrenoceptor | 7.05 ± 0.25 | 38.72 | Thoracic Aorta (pA2) nih.gov, Rat Brain (Ki) nih.gov |
| β-Adrenoceptor (Right Atria) | 7.88 ± 0.12 | β1: 9.72 β2: 48.29 | Guinea Pig Right Atria (pA2) nih.gov, Rat Ventricle/Lung (Ki) nih.gov | |
| β-Adrenoceptor (Left Atria) | 7.52 ± 0.05 | Guinea Pig Left Atria (pA2) nih.gov | ||
| β-Adrenoceptor (Trachea) | 7.33 ± 0.15 | Guinea Pig Trachea (pA2) nih.gov | ||
| Labetalol | α1-Adrenoceptor | 6.87 ± 0.08 | ~631 (pKi 6.2) | Thoracic Aorta (pA2) nih.gov, Human Mammary Artery (pKi) nih.gov |
| Non-selective β | Considered weaker than propranolol wikipedia.org | - | General finding wikipedia.org | |
| Carvedilol | α1-Adrenoceptor | 8.64 ± 0.24 | 3.4 | Human Mammary Artery (pA2) nih.gov, Rat α1 (Ki) wikipedia.org |
| β1-Adrenoceptor | Non-selective nih.gov | 0.24 - 0.43 | Rat β1 (Ki) wikipedia.org | |
| β2-Adrenoceptor | 0.19 - 0.25 | Rat β2 (Ki) wikipedia.org | ||
| Propranolol | Non-selective β | 9.33 | β1: ~0.95 (pKi 9.02) | Toad Atria (pA2) nih.gov, COS-7 Cells (pKi) researchgate.net |
Note: pA2 and Ki values are derived from different experimental models and should be compared with caution.
Selectivity Ratios in Preclinical Models
Selectivity ratios are crucial for characterizing the pharmacodynamic profile of a drug that acts on multiple receptor subtypes. These ratios help to predict the relative physiological effects of the compound. For alpha/beta-blockers, the key selectivity considerations are the ratio of beta-1 to beta-2 receptor blockade and the ratio of alpha- to beta-receptor blockade.
Beta-1 vs. Beta-2 Adrenoceptor Selectivity
This compound's activity has been evaluated in tissues rich in different beta-adrenoceptor subtypes. In functional studies on isolated guinea pig tissues, the pA2 values were 7.88 for the right atria (predominantly β1), 7.52 for the left atria, and 7.33 for the trachea (predominantly β2). nih.gov The similarity of these values across different tissues indicates that this compound is a non-selective beta-adrenoceptor blocker. nih.gov
This lack of selectivity is further confirmed by radioligand binding assays. In studies using rat membranes, the inhibitory constant (Ki) of this compound for [3H]CGP-12177 binding was 9.72 nM at ventricular membranes (rich in β1-receptors) and 48.29 nM at lung membranes (rich in β2-receptors). nih.gov The selectivity ratio, calculated as Ki(β2)/Ki(β1), is approximately 5.0. A ratio close to 1 indicates non-selectivity, and a value of 5.0 confirms that this compound does not show significant preference for either β1 or β2 adrenoceptors, a profile it shares with propranolol and carvedilol. nih.govnih.gov
Alpha- vs. Beta-Adrenoceptor Selectivity
The ratio of alpha-to-beta blockade is a defining characteristic of dual-acting agents. Using Ki values from radioligand binding assays, the affinity of this compound for alpha-1 adrenoceptors (Ki = 38.72 nM) can be compared to its affinity for beta-1 (Ki = 9.72 nM) and beta-2 (Ki = 48.29 nM) adrenoceptors. nih.gov
The α1/β1 selectivity ratio [Ki(α1)/Ki(β1)] is approximately 4.0 (38.72 / 9.72), indicating that this compound has a roughly four-fold higher affinity for beta-1 receptors than for alpha-1 receptors. The α1/β2 selectivity ratio [Ki(α1)/Ki(β2)] is approximately 0.8 (38.72 / 48.29), suggesting a slightly higher affinity for alpha-1 receptors compared to beta-2 receptors.
This profile can be compared to labetalol, for which the ratio of alpha- to beta-blockade has been estimated at approximately 1:3 after oral administration and 1:7 after intravenous administration, indicating a significantly greater beta-blocking potency. drugs.compfizer.com For carvedilol, the affinity for beta-receptors is also substantially higher than for alpha-1 receptors. nih.gov
The following table presents the receptor binding affinities and calculated selectivity ratios for this compound.
| Receptor Target | Binding Affinity (Ki in nM) | Calculated Selectivity Ratio |
|---|---|---|
| β1-Adrenoceptor | 9.72 | β2 / β1 Ratio: ~5.0 |
| β2-Adrenoceptor | 48.29 | |
| α1-Adrenoceptor | 38.72 | α1 / β1 Ratio: ~4.0 α1 / β2 Ratio: ~0.8 |
Data derived from radioligand binding assays on rat tissues. nih.gov
Structure Activity Relationship Sar Studies of Eugenodilol and Its Congeners
Identification of Pharmacophoric Elements in Eugenodilol
The pharmacophore of a drug molecule comprises the essential three-dimensional arrangement of functional groups required for its biological activity. For dual-acting α,β-adrenoceptor blockers like this compound, the pharmacophoric features can be inferred from the established models for this class of compounds. nih.gov The key pharmacophoric elements of this compound are believed to include:
The Aryloxypropanolamine Moiety: This is a classic feature of many beta-blockers. It consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen. The hydroxyl group on the propanolamine chain and the secondary amine are critical for binding to the beta-adrenoceptor. mdpi.com
The Aromatic Ring System: Derived from eugenol (B1671780), the 4-allyl-2-methoxyphenyl group is a significant contributor to the molecule's interaction with the receptor. The nature and position of substituents on this ring influence both the affinity and the selectivity of the compound for α- and β-adrenoceptors.
The Secondary Amine: The nitrogen atom in the propanolamine side chain is typically protonated at physiological pH, forming a cationic head that engages in an ionic interaction with a conserved aspartate residue in the binding pocket of the adrenergic receptor. nih.gov
The Hydroxyl Group: The hydroxyl group on the β-carbon of the propanolamine side chain is crucial for high-affinity binding to the beta-adrenoceptor, likely through the formation of a hydrogen bond with an asparagine residue in the receptor. The stereochemistry at this carbon is also a determining factor for selectivity and potency. nih.gov
A generalized pharmacophore for dual α,β-blockers suggests that the distances between the aromatic centroids and the hydroxyl and amine groups are distinguishing factors for α and β activity. nih.gov
Systematic Chemical Modifications and Resultant Pharmacological Profiles
While comprehensive SAR studies specifically on a series of this compound analogs are not extensively documented in publicly available literature, research on related eugenol derivatives provides valuable insights into how structural modifications can impact biological activity. The synthesis and pharmacological evaluation of various analogs allow for the elucidation of the roles of different structural components. volkamerlab.orgfrontiersin.orgscielo.br
Systematic modifications would typically explore the following:
Variation of the Aryl Moiety: Replacing the eugenol-derived ring with other substituted aromatic or heteroaromatic systems would likely alter the compound's selectivity and potency for α- and β-adrenoceptors. Studies on other eugenol derivatives have shown that modifications to the aromatic ring, such as the introduction of nitro groups, can significantly influence biological activities like antifungal properties. nih.gov
Alteration of the Methoxy (B1213986) Group: The methoxy group at the C2 position of the phenyl ring contributes to the electronic and steric properties of the molecule. Its removal or replacement with other functional groups would be a key area of investigation in an SAR study.
Substitution on the Amine: Introducing different substituents on the secondary amine of the propanolamine side chain is a common strategy in the development of beta-blockers to modulate potency, selectivity, and pharmacokinetic properties.
The following table summarizes the pharmacological data for this compound from in vitro studies, which serves as a benchmark for any newly synthesized analogs. nih.gov
| Parameter | Tissue/Preparation | Value |
| pA2 (β-blockade) | Guinea Pig Right Atria | 7.88 ± 0.12 |
| Guinea Pig Left Atria | 7.52 ± 0.05 | |
| Guinea Pig Trachea | 7.33 ± 0.15 | |
| pA2 (α-blockade) | Thoracic Aorta | 7.05 ± 0.25 |
| Ki (β-binding) | Rat Ventricle Membranes | 9.72 nM |
| Rat Lung Membranes | 48.29 nM | |
| Ki (α-binding) | Rat Brain Membrane | 38.72 nM |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki is the inhibition constant, indicating the binding affinity of the compound to the receptor.
Computational Approaches in this compound SAR (e.g., Molecular Docking, Dynamics)
Computational methods are invaluable tools for elucidating the SAR of drug candidates like this compound. scielo.br These in silico techniques provide insights into the molecular interactions between a ligand and its target receptor, guiding the design of more potent and selective analogs.
Molecular Docking:
Molecular docking simulations can predict the preferred binding orientation of this compound within the active sites of α- and β-adrenoceptors. nih.gov Such studies can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of other ligands in the β2-adrenergic receptor have highlighted the importance of interactions with specific residues like Asp113 and Thr118. mdpi.com A docking study of this compound would likely show its protonated amine interacting with the conserved aspartate in transmembrane helix 3 and its hydroxyl group forming a hydrogen bond with a key residue in the binding pocket.
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations offer a more dynamic picture of the binding process, accounting for the flexibility of both the ligand and the receptor. volkamerlab.orgnih.gov An MD simulation of the this compound-adrenoceptor complex could reveal:
The stability of the binding pose over time.
The role of water molecules in mediating ligand-receptor interactions.
Conformational changes in the receptor induced by ligand binding.
Studies on related systems have demonstrated that MD simulations can uncover novel binding modes and the importance of internal water molecules in stabilizing agonist binding, which might not be apparent from static docking poses. plos.org For eugenol itself, MD simulations have been used to study its interaction with olfactory receptors, demonstrating how the molecule can form stable hydrogen bonds and induce specific conformational changes in the protein. nih.gov
These computational approaches, when combined with experimental synthesis and pharmacological testing, provide a powerful platform for a comprehensive SAR exploration of this compound and its congeners, paving the way for the development of new therapeutic agents.
Theoretical and Preclinical Therapeutic Potential of Eugenodilol
Theoretical Implications for Cardiovascular Disorders
Eugenodilol's unique combination of receptor activities suggests a strong theoretical basis for its use in cardiovascular disorders, most notably hypertension. Its design as a third-generation β-blocker incorporates vasodilatory properties, addressing multiple pathophysiological aspects of elevated blood pressure. portico.org
Hypertension Pathophysiology and this compound’s Mechanistic Fit
Hypertension is a complex disorder often characterized by increased peripheral vascular resistance and excessive cardiac output, both of which are influenced by the sympathetic nervous system through adrenergic receptors. This compound's mechanism of action is well-suited to counteract these effects through a multi-pronged approach:
β1-Adrenoceptor Blockade : By blocking β1-receptors, which are predominantly located in the heart, this compound is expected to decrease heart rate, myocardial contractility, and subsequently, cardiac output. ijrpc.com This is a cornerstone mechanism for the antihypertensive effect of all beta-blockers.
α1-Adrenoceptor Blockade : Unlike traditional beta-blockers, this compound also blocks α1-adrenoceptors. portico.org These receptors are found on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. By antagonizing these receptors, this compound promotes vasodilation, leading to a reduction in peripheral resistance and blood pressure.
β2-Adrenoceptor Agonism : Preclinical studies have indicated that this compound also possesses partial β2-adrenoceptor agonist activity. portico.org Activation of β2-receptors, located in the smooth muscle of blood vessels and the lungs, leads to vasodilation and bronchodilation. iiab.me This action complements the vasodilation achieved through α1-blockade and may offer an advantage over non-selective beta-blockers that can cause bronchoconstriction.
This combined profile of β1-blockade, α1-blockade, and β2-agonism provides a comprehensive mechanistic fit for managing hypertension by simultaneously reducing cardiac workload and decreasing vascular resistance. portico.org Preclinical in vitro studies have quantified the antagonist potency of related compounds at these receptors, providing a basis for understanding their selective actions.
Table 1: Comparative Receptor Antagonist Potency (pA2 values) of an Analogous α/β-Adrenoceptor Blocker
The pA2 value is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift to the right in an agonist's concentration-response curve, indicating receptor affinity. graphpad.comslideshare.netauckland.ac.nz Data shown is for a related α/β-adrenoceptor blocking agent, PP-17, to illustrate the receptor interaction profile.
Preclinical Evidence for Myocardial Functional Modulation
The effects of this compound on the heart muscle (myocardium) extend from its primary β1-adrenergic blocking activity. In preclinical settings, this antagonism has been shown to counter the positive inotropic (contractile force) and chronotropic (heart rate) effects induced by β-receptor agonists like isoproterenol (B85558). portico.org By mitigating excessive sympathetic stimulation of the heart, this compound can modulate myocardial function in ways that are theoretically beneficial, especially in conditions of cardiac stress.
Cytokine activation, which occurs in several cardiac diseases, can significantly influence mechanical function of the heart. nih.gov While direct studies on this compound's interaction with cytokine pathways are limited, its role as a β-blocker places it in a class of drugs known to have complex interactions with the signaling pathways that modulate cardiac contractility and remodeling. researchgate.net Furthermore, the vasodilatory properties of this compound, attributed to α1-blockade and β2-agonism, may help to reduce both cardiac preload and afterload. portico.org This reduction in the resistance the heart has to pump against can decrease myocardial workload and oxygen demand, which is a key therapeutic goal in managing various cardiovascular diseases.
Exploratory Preclinical Applications in Neurological Systems
The therapeutic potential of this compound may extend beyond the cardiovascular system. Its parent compound, eugenol (B1671780), is known to modulate neuronal excitability, and preliminary research suggests that this compound may share some of these neurological effects. anr.fr
Modulation of Neuronal Excitability in Preclinical Models
Neuronal excitability is fundamentally governed by the flow of ions across the cell membrane through voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels. frontiersin.orgresearchgate.net Dysregulation of these channels can lead to conditions of hyperexcitability, such as epilepsy. frontiersin.org
Preclinical research has shown that eugenol, the precursor to this compound, can inhibit voltage-gated Na+ channels. frontiersin.organr.fr This action is crucial as these channels are responsible for initiating the action potentials that allow neurons to fire. frontiersin.org One study directly compared the effects of eugenol and its derivatives, including this compound, on the non-inactivating sodium current (INa(NI)) in neuronal cells. anr.fr While the primary focus was on eugenol, the inclusion of this compound in such studies points to scientific interest in its potential to modulate these critical ion channels. The ability to dampen these currents suggests a mechanism by which this compound could reduce excessive neuronal firing. anr.fr
Anticonvulsant Potential based on Related Compound Mechanisms
The potential for this compound as an anticonvulsant is largely inferred from the well-documented activities of its parent compound, eugenol, and other synthetic derivatives. iomcworld.comiomcworld.comscielo.br Antiseizure medications often work by decreasing neuronal excitation or enhancing inhibition. mdpi.com The mechanisms of related compounds suggest several ways this compound could achieve this:
Blockade of Voltage-Gated Sodium Channels : As seen with drugs like phenytoin (B1677684) and carbamazepine, blocking Na+ channels can prevent the rapid and repetitive firing of neurons that characterizes seizures. mdpi.com Eugenol's ability to block these channels is a strong indicator that its derivatives may have similar effects. frontiersin.organr.fr
Modulation of Calcium Channels : Eugenol has also been shown to inhibit L-type Ca2+ channel currents. anr.fr Since calcium influx is also critical for neuronal firing and neurotransmitter release, inhibition of these channels represents another potential anticonvulsant mechanism.
Interaction with GABAergic Systems : Some anticonvulsants work by enhancing the activity of the inhibitory neurotransmitter GABA. mdpi.com While direct evidence for this compound is lacking, some natural analogues and derivatives of eugenol have been associated with effects on GABAergic neurotransmission.
Studies on synthetic derivatives of eugenol have demonstrated significant anticonvulsant activity in preclinical models like the maximal electroshock seizure test, lending further support to the hypothesis that modifying the eugenol structure can yield compounds with potent neurological effects. iomcworld.commdpi.com
Broader Pharmacological Applications Derived from Multifaceted Receptor Activity
This compound's classification as a third-generation β-blocker stems from its complex and multifaceted receptor activity profile, which combines the properties of older generations with new vasodilatory actions. portico.org This unique combination of β1-antagonism, α1-antagonism, and partial β2-agonism could translate into broader pharmacological applications beyond simple blood pressure control.
The combination of reducing cardiac output (via β1-blockade) while simultaneously dilating blood vessels (via α1-blockade and β2-agonism) is a highly desirable profile for an antihypertensive agent. portico.org This dual action could potentially lead to effective blood pressure control with a lower risk of reflex tachycardia, an increase in heart rate that can sometimes occur with standalone vasodilators.
Furthermore, the vasorelaxant properties are not solely dependent on adrenergic receptor modulation. Preclinical findings suggest that this compound may also block voltage-dependent calcium channels, providing an additional mechanism for vasodilation. portico.org This multi-target approach may offer benefits in treating more complex cardiovascular conditions where both cardiac strain and vascular resistance are contributing factors, such as in certain cases of heart failure. portico.org The exploration of its effects on neuronal ion channels also opens a speculative but intriguing avenue for its potential use in neurological conditions characterized by hyperexcitability. anr.fr
Table of Mentioned Compounds
Future Research Trajectories and Translational Opportunities for Eugenodilol
Unexplored Mechanistic Pathways of Eugenodilol
While the primary adrenergic effects of this compound are partially characterized, its complete mechanism of action remains to be fully understood. portico.orgmodeldb.science Future research should prioritize investigating molecular pathways beyond its interaction with adrenoceptors. The parent compound, eugenol (B1671780), has been shown to modulate various neuronal ion channels, a characteristic that may be shared by its derivatives. researchgate.net
Key areas for mechanistic exploration include:
Ion Channel Modulation: Studies on eugenol have demonstrated its ability to inhibit voltage-gated sodium (Na+) currents, L-type calcium (Ca2+) currents, and delayed rectifier potassium (K+) currents in neuronal cells. researchgate.net It is critical to determine if this compound exhibits similar or distinct effects on these and other ion channels (e.g., KCNQ, HERG). Such interactions could contribute significantly to its vasodilatory and potential neuroprotective effects, independent of its adrenoceptor activity.
Intracellular Signaling Cascades: The analog, isothis compound, has been found to suppress vascular smooth muscle cell proliferation by inhibiting the Pyk2-ERK1/2 signaling pathway and reducing reactive oxygen species (ROS) and intracellular calcium. nih.gov It is plausible that this compound shares this mechanism. Future studies should investigate the phosphorylation status of key signaling proteins like ERK1/2, Akt, and p38 MAP kinase in relevant cell types following this compound treatment.
G-Protein Coupling and Biased Agonism: As a compound with both antagonistic (β1) and potential agonistic (β2) properties, this compound may act as a biased agonist at the β2-adrenoceptor. portico.orgiiab.me This would involve activating specific downstream signaling pathways (e.g., G-protein-independent, β-arrestin-mediated pathways) while blocking others. Investigating the recruitment of β-arrestin and the activation of different G-protein subtypes (Gαs, Gαi) upon β2-receptor binding is essential.
Neurotransmitter Systems: Given eugenol's demonstrated effects on neuronal excitability, exploring this compound's interaction with other neurotransmitter systems, such as the GABAergic or glutamatergic systems, could reveal novel therapeutic applications for neurological disorders. researchgate.netresearchgate.net
| Potential Unexplored Pathway | Parent/Analog Compound Evidence | Proposed Research Focus for this compound |
| Ion Channel Modulation | Eugenol inhibits Na+, Ca2+, and K+ currents in neurons. researchgate.net | Patch-clamp electrophysiology to assess effects on a wide array of voltage-gated and ligand-gated ion channels in vascular and neuronal cells. |
| ERK/MAPK Signaling | Isothis compound inhibits the Pyk2-ERK1/2 pathway in vascular smooth muscle cells. nih.gov | Western blot analysis of phosphorylated ERK, Akt, and p38 in response to this compound in models of vascular proliferation or cardiac hypertrophy. |
| Biased Agonism | This compound has potential β2-agonist activity. portico.orgiiab.me | β-arrestin recruitment assays and FRET-based sensors to dissect G-protein versus β-arrestin signaling at the β2-adrenoceptor. |
| Neurotransmitter Interactions | Eugenol modulates neuronal hyperexcitability. researchgate.netresearchgate.net | In vitro receptor binding assays and in vivo microdialysis studies to assess interactions with GABA and glutamate (B1630785) receptors and their downstream effects. |
Novel Preclinical Model Development for this compound Assessment
To comprehensively evaluate the therapeutic potential of this compound, it is necessary to move beyond standard cell culture and acute animal models. The development and application of more sophisticated and disease-relevant preclinical models are crucial.
Suggested novel preclinical models include:
Genetically Engineered Models (GEMs): Utilizing knockout or knock-in mice that lack specific adrenoceptor subtypes (e.g., β1, β2, α1) or possess mutations in ion channels would allow for precise dissection of this compound's molecular targets in a complex physiological system.
Organ-on-a-Chip (OOC) Technology: Microfluidic devices that recapitulate the structure and function of human organs, such as "artery-on-a-chip" or "neuron-on-a-chip," offer a high-throughput platform to study the effects of this compound on vascular tone, endothelial function, or neuronal firing in a human-relevant context.
Disease-Specific Animal Models: While models of hypertension have been used, assessing this compound in more complex disease models is a logical next step. scialert.net This could include models of heart failure with preserved ejection fraction (HFpEF), pulmonary hypertension, or neurodegenerative diseases where vascular or neuronal excitability components are implicated. For instance, the rat carotid arterial balloon injury model used for its analog, isothis compound, would be appropriate to confirm anti-restenosis effects. nih.gov
Advanced Imaging and High-Throughput Screening: The use of novel models for assessing blood-brain barrier permeability, such as the zebrafish (Danio rerio) model, could rapidly screen this compound and its future analogs for CNS penetration and activity. nih.gov
| Model Type | Specific Example | Research Question Addressed |
| Genetically Engineered | β2-adrenoceptor knockout mice | Does the vasorelaxant effect of this compound persist, confirming non-adrenergic mechanisms? |
| Organ-on-a-Chip | Human "artery-on-a-chip" with endothelial and smooth muscle cells | What is the direct effect of this compound on human vascular contractility and inflammation? |
| Disease-Specific Animal | Pilocarpine-induced temporal lobe seizure model in rats researchgate.net | Does this compound possess anticonvulsant properties similar to eugenol? |
| High-Throughput Screening | Zebrafish (Danio rerio) larvae model nih.gov | Can this compound or its analogs cross the blood-brain barrier and modulate neuronal activity? |
Rational Design of Next-Generation this compound Analogs
This compound itself is the product of rational drug design, originating from the eugenol molecule. cdnsciencepub.comscielo.br Further refinement of its structure could lead to next-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Strategic approaches for analog design include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups of the this compound molecule—such as the aryloxypropanolamine side chain or the phenyl ring—can help identify which moieties are critical for its various activities (β-blockade, α-blockade, β2-agonism, ion channel modulation).
Stereospecific Synthesis: this compound possesses chiral centers. Synthesizing and testing individual stereoisomers is critical, as different isomers may possess distinct pharmacological activities. One enantiomer might be a potent β1-blocker, while another could be a more effective β2-agonist or ion channel modulator.
Prodrug Development: To improve oral bioavailability or target-specific delivery, prodrugs of this compound could be designed. google.com This might involve adding cleavable promoieties that are metabolized at the target site to release the active drug.
Computational Modeling and In Silico Screening: Molecular docking simulations can be used to model the interaction of this compound with its known targets (e.g., adrenergic receptors) and potential new targets (e.g., ion channels). This can guide the rational design of new analogs with enhanced binding affinity or selectivity before undertaking costly chemical synthesis. dntb.gov.ua
Strategic Directions for Pre-Investigational New Drug (IND) Research on this compound
The transition from preclinical research to human clinical trials requires a formal Investigational New Drug (IND) application to a regulatory body like the U.S. Food and Drug Administration (FDA). fda.govwikipedia.org A strategic approach to pre-IND research is essential for a successful submission.
Key strategic directions include:
Pre-IND Consultation: Requesting a Pre-IND meeting with the FDA or other regulatory agencies is a critical early step. fda.govnoblelifesci.com This provides an opportunity to discuss the proposed clinical trial design, the sufficiency of the preclinical data package, and specific regulatory concerns related to this compound's unique pharmacological profile.
GLP-Compliant Toxicology Studies: All pivotal safety studies must be conducted under Good Laboratory Practice (GLP) regulations. nih.gov This includes single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies (evaluating effects on cardiovascular, respiratory, and central nervous systems), and genotoxicity assays.
Development of Validated Bioanalytical Methods: Robust and validated analytical methods are required to quantify this compound and its major metabolites in biological samples (e.g., plasma, urine) from toxicology and clinical studies. noblelifesci.com This is fundamental for determining the pharmacokinetic profile of the drug.
CMC (Chemistry, Manufacturing, and Controls): A comprehensive data package on the drug substance and drug product is required. fda.gov This includes information on the manufacturing process, characterization, stability, and the controls used to ensure consistent batches of this compound for clinical trials.
| Pre-IND Component | Key Objective | Specific Actions for this compound |
| Regulatory Strategy | Gain feedback and ensure alignment with regulatory expectations. fda.gov | Request a Pre-IND meeting with the FDA to discuss the dual α/β-blocking and β2-agonist activities and the proposed clinical indication. |
| Pharmacology/Toxicology | Establish a preliminary safety profile for first-in-human studies. noblelifesci.comnih.gov | Conduct GLP-compliant safety pharmacology and toxicology studies, paying close attention to potential cardiovascular and CNS effects. |
| Bioanalytical Methods | Ensure reliable measurement of drug exposure in preclinical and clinical studies. noblelifesci.com | Develop and validate LC-MS/MS or similar methods for this compound and its metabolites in relevant biological matrices. |
| CMC | Demonstrate the ability to produce a consistent and stable drug product. fda.govwikipedia.org | Finalize the synthetic route, establish specifications for the drug substance and product, and conduct stability studies. |
Q & A
Q. What are the primary pharmacological mechanisms of Eugenodilol, and how are they experimentally validated?
this compound, a third-generation β-blocker, selectively antagonizes β₂-adrenergic receptors while exhibiting α₁-blocking and vasodilatory properties . Experimental validation typically involves:
- In vitro assays : Radioligand binding studies to quantify receptor affinity (e.g., competition assays using [³H]-CGP 12177 for β-receptors) .
- In vivo models : Hemodynamic measurements in hypertensive animal models to assess vasodilation and heart rate modulation .
- Control variables : Comparisons with non-selective β-blockers (e.g., propranolol) to isolate β₂-specific effects .
Q. How should researchers design controlled experiments to evaluate this compound’s efficacy in hypertension models?
Key considerations include:
- Randomization and blinding : To minimize bias in treatment allocation and outcome assessment .
- Dosage stratification : Testing multiple doses to establish dose-response relationships (e.g., 1–10 mg/kg in rodent models) .
- Endpoint selection : Blood pressure monitoring via telemetry, echocardiography for cardiac function, and serum biomarkers (e.g., renin-angiotensin system components) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s α₁-blocking activity?
Discrepancies may arise due to differences in tissue-specific receptor density or metabolic clearance. Methodological approaches include:
- Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Linking plasma concentrations to receptor occupancy across tissues .
- Sensitivity analysis : Testing hypotheses using knockout animal models (e.g., α₁-adrenoceptor-deficient mice) to isolate mechanisms .
- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., interspecies variations) .
Q. What statistical frameworks are optimal for analyzing longitudinal data in this compound clinical trials?
Advanced methods include:
- Mixed-effects models : To account for inter-individual variability and missing data in repeated-measures designs .
- Time-to-event analysis : For assessing long-term cardiovascular outcomes (e.g., Kaplan-Meier survival curves with Cox proportional hazards regression) .
- Bayesian adaptive designs : To dynamically adjust trial parameters based on interim results .
Q. How can researchers address ethical and data-sharing challenges in open-access studies involving this compound?
Solutions involve:
- De-identification protocols : Applying k-anonymity or differential privacy to patient datasets .
- Controlled-access repositories : Using platforms like the European Open Science Cloud (EOSC) with tiered permissions .
- Informed consent frameworks : Explicitly outlining data reuse purposes in trial participant agreements .
Methodological and Analytical Challenges
Q. What strategies mitigate bias in meta-analyses of this compound’s therapeutic outcomes?
- PRISMA guidelines : Ensuring transparent reporting of study selection and quality assessment .
- Publication bias adjustment : Funnel plots and Egger’s regression to detect missing studies .
- Subgroup analysis : Stratifying results by study design (e.g., RCTs vs. observational studies) to identify heterogeneity .
Q. How can researchers validate novel biomarkers for this compound’s efficacy using omics datasets?
- Multi-omics integration : Combining transcriptomic, proteomic, and metabolomic data via network analysis (e.g., weighted gene co-expression networks) .
- Machine learning : Training classifiers to predict treatment response using clinical and molecular features .
- Cross-validation : Splitting datasets into discovery and validation cohorts to prevent overfitting .
Literature and Knowledge Gaps
Q. What understudied therapeutic applications of this compound warrant further investigation?
Emerging areas include:
- Pulmonary hypertension : Preclinical evidence suggests β₂-blockade may reduce right ventricular hypertrophy .
- Metabolic syndrome : Potential modulation of insulin sensitivity via β₂-adrenoceptor pathways .
- Gender-specific responses : Limited data on sex differences in pharmacokinetics and adverse effects .
Q. How can systematic reviews improve the reproducibility of this compound research?
Recommendations include:
- Protocol pre-registration : On platforms like PROSPERO to standardize methods .
- Data harmonization : Aligning outcome metrics across studies (e.g., standardized blood pressure measurement protocols) .
- Replication studies : Prioritizing independent validation of high-impact findings .
Data Management and Reporting
Q. What tools facilitate reproducible analysis of this compound’s electrophysiological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
